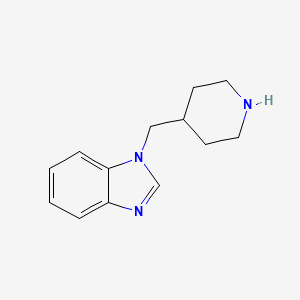

1-Piperidin-4-ylmethyl-1H-benzoimidazole

Description

Significance of the Benzimidazole (B57391) Heterocyclic Scaffold in Contemporary Drug Discovery

The benzimidazole nucleus is considered a privileged scaffold in drug design because of its ability to interact with a diverse range of biological targets. smolecule.comnih.gov Its structural similarity to naturally occurring purines allows it to mimic and interact with various enzymes and receptors within the body. This versatile scaffold is found in several FDA-approved drugs, highlighting its clinical importance. Marketed drugs containing the benzimidazole core structure are used to treat a variety of conditions, including hypertension, peptic ulcers, and parasitic infections. nih.gov

The physicochemical properties of the benzimidazole ring, such as its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable it to bind effectively to biological macromolecules. smolecule.com This inherent binding affinity makes it an excellent starting point for the design of new therapeutic agents.

Rationale for Targeted Research on 1-Piperidin-4-ylmethyl-1H-benzoimidazole and its Derivatives

The specific focus on this compound and its analogs is driven by the potential for synergistic or enhanced pharmacological activity arising from the combination of the benzimidazole and piperidine (B6355638) moieties. The piperidine ring, a common fragment in many pharmaceuticals, can improve physicochemical properties such as solubility and lipophilicity, which are crucial for drug absorption and distribution.

Research into derivatives of the closely related 2-(piperidin-4-yl)-1H-benzo[d]imidazole has identified promising anti-inflammatory activity. nih.govnih.gov Furthermore, studies on similar structures have revealed interactions with key neurological targets, including dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, suggesting a potential role in the treatment of psychiatric disorders. smolecule.com A significant area of interest is the modulation of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases. The 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one scaffold, a close structural relative, has been identified as a novel inhibitor of the NLRP3 inflammasome, providing a strong rationale for the exploration of this compound and its derivatives as potential anti-inflammatory agents.

Overview of Structural Modulations for Pharmacological Enhancement

To optimize the therapeutic potential of the this compound scaffold, medicinal chemists employ various strategies of structural modification. These modifications are guided by structure-activity relationship (SAR) studies, which aim to understand how changes in the chemical structure affect the biological activity of the compound.

Key areas for modification include:

Substitution on the Benzimidazole Ring: Introducing different functional groups at various positions of the benzimidazole nucleus can significantly influence the compound's binding affinity and selectivity for its target.

Modification of the Piperidine Moiety: Altering the substituents on the piperidine ring can impact the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

Alteration of the Linker: The methylene (B1212753) linker between the benzimidazole and piperidine rings can be modified in terms of length or rigidity to optimize the spatial orientation of the two moieties for better target interaction.

A study on the chemical modulation of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold as an NLRP3 inhibitor provides a clear example of this approach. Researchers systematically modified different parts of the molecule, including the aliphatic chain linking a chlorobenzene (B131634) moiety to the piperidine ring, the amide substituent, and the benzimidazol-2-one (B1210169) linker itself. nih.gov These modifications led to the identification of compounds with potent inhibitory effects on NLRP3-dependent pyroptosis and IL-1β release. nih.gov

The following interactive data tables showcase findings from research on derivatives of the core scaffold, illustrating the impact of specific structural changes on pharmacological activity.

Table 1: Anti-inflammatory Activity of 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives

| Compound | Modification | IC50 (μM) for NO Production | IC50 (μM) for TNF-α Production |

| 5 | Unsubstituted | >100 | >100 |

| 6a | N-benzyl substitution on piperidine | 2.54 | 4.31 |

| 6e | N-(4-fluorobenzyl) substitution on piperidine | 0.86 | 1.87 |

| 7a | N-benzoyl substitution on piperidine | 15.3 | 25.6 |

| 7d | N-(4-fluorobenzoyl) substitution on piperidine | 8.7 | 12.4 |

Data sourced from a study on novel anti-inflammatory agents. nih.gov

Table 2: NLRP3 Inflammasome Inhibition by Modulated 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one Derivatives

| Compound | Structural Modification | IL-1β Release Inhibition (% at 10 µM) |

| 9 | Methyl-substituted cyanoguanidine | 85 |

| 13 | Benzyl-substituted cyanoguanidine | 90 |

| 14 | Replacement of benzimidazol-2-one with benzimidazole | Inactive |

| 18 | Functionalization of benzimidazol-2-one | 75 |

Data adapted from research on NLRP3 inhibitors. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(piperidin-4-ylmethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-2-4-13-12(3-1)15-10-16(13)9-11-5-7-14-8-6-11/h1-4,10-11,14H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSKIWPKKCCIEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Systematic Derivatization of 1 Piperidin 4 Ylmethyl 1h Benzoimidazole

Strategic Approaches for Constructing the 1H-Benzimidazole Core

The synthesis of the benzimidazole (B57391) nucleus is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These strategies primarily involve the cyclization of an ortho-disubstituted benzene (B151609) ring, typically an o-phenylenediamine (B120857), with a one-carbon synthon.

Established Cyclization Reactions for Benzimidazole Scaffold Assembly

The most traditional and widely employed method for benzimidazole synthesis is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid under dehydrating conditions, often at high temperatures or in the presence of strong acids like polyphosphoric acid (PPA) or hydrochloric acid. nih.govacs.org Variations of this method utilize carboxylic acid derivatives such as esters, anhydrides, or orthoesters.

Another established route is the condensation of o-phenylenediamines with aldehydes, which requires an oxidative step to form the aromatic imidazole (B134444) ring. nih.govacs.org A variety of oxidizing agents have been successfully used, including sodium metabisulfite (B1197395) (Na₂S₂O₅), copper(II) acetate (B1210297), and even atmospheric oxygen, often facilitated by a catalyst. nih.govniscpr.res.in These reactions can be promoted by various catalysts, including Brønsted or Lewis acids, and transition metals like copper, zinc, or iron. organic-chemistry.orgrsc.orgrsc.org The choice of reactants and conditions can be tailored to accommodate a wide range of functional groups on the starting materials.

| Method | Reactants | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Phillips Condensation | o-Phenylenediamine + Carboxylic Acid | Strong acid (e.g., PPA, HCl), high temperature | Well-established, wide substrate scope | Harsh conditions, may not tolerate sensitive functional groups. nih.govacs.org |

| Oxidative Condensation | o-Phenylenediamine + Aldehyde | Oxidizing agent (e.g., Na₂S₂O₅, Cu(OAc)₂) | Milder conditions possible, uses readily available aldehydes | Requires an oxidant, may form side products. niscpr.res.in |

| Metal-Catalyzed Cyclization | o-Haloanilines + Nitriles/Amides | Copper or Zinc catalyst | Good functional group tolerance | Requires metal catalyst, potentially expensive ligands. organic-chemistry.orgrsc.org |

One-Pot Synthetic Routes for Benzimidazole Formation

To improve efficiency, reduce waste, and simplify procedures, several one-pot synthetic methodologies have been developed. These methods combine multiple reaction steps into a single operation without isolating intermediates. One such approach involves the three-component reaction of an o-phenylenediamine, an aldehyde, and an oxidizing agent under ultrasonic irradiation, which can significantly shorten reaction times and improve yields. doi.org For instance, using a recyclable ZnFe₂O₄ nano-catalyst in ethanol (B145695) under ultrasound provides benzimidazole derivatives in 22 to 28 minutes with yields between 88-92%. doi.org

Another innovative one-pot strategy is the acylation-cyclization of N-arylamidoximes. nih.govacs.org This method avoids the need for o-phenylenediamine precursors, proceeding through an initial acylation followed by an intramolecular cyclization, and tolerates a variety of functional groups. nih.govacs.org Furthermore, iron-catalyzed three-component reactions of benzo-1,2-quinones, aldehydes, and ammonium (B1175870) acetate provide a domino pathway to construct the benzimidazole ring under mild conditions. nih.govrsc.org

| Strategy | Key Reactants | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Ultrasonic-Assisted Condensation | o-Phenylenediamine, Aldehyde | ZnFe₂O₄ nano-catalyst, ultrasound | Rapid (22-28 min), high yields (88-92%), recyclable catalyst. doi.org |

| Acylation-Cyclization | N-Arylamidoxime, Acylating Agent | Base (DBU), heat | Avoids o-phenylenediamine, good substituent tolerance. nih.govacs.org |

| Iron-Catalyzed Domino Reaction | Benzo-1,2-quinone, Aldehyde, NH₄OAc | Fe(III)-porphyrin complex | Mild conditions, uses ammonium acetate as nitrogen source. nih.govrsc.org |

Selective N1-Alkylation Methodologies for Introducing the Piperidin-4-ylmethyl Moiety

Once the benzimidazole core is formed, the next crucial step in synthesizing 1-Piperidin-4-ylmethyl-1H-benzoimidazole is the selective attachment of the piperidin-4-ylmethyl group to the N1 position of the imidazole ring.

Mannich-Type Reactions in the Synthesis of N1-Substituted Benzimidazoles

The Mannich reaction is a well-known method for the aminoalkylation of acidic protons, including the N-H proton of benzimidazole. chitkara.edu.ineuropub.co.uk The classic Mannich reaction involves the condensation of a compound with an active hydrogen (benzimidazole), formaldehyde, and a primary or secondary amine. nih.govnih.gov In the context of benzimidazole synthesis, this reaction typically yields N1-aminomethyl derivatives of the structure Bzim-CH₂-NR₂. nih.govneu.edu.tr

While highly effective for preparing compounds where a nitrogen atom is directly linked to the methylene (B1212753) bridge, the standard Mannich reaction is not a direct route to this compound. The target molecule features a carbon-carbon bond between the methylene linker and the piperidine (B6355638) ring (at position C4). Therefore, a direct Mannich reaction with piperidine as the amine component would result in the incorrect isomer, 1-(piperidin-1-ylmethyl)-1H-benzimidazole.

Nucleophilic Substitution Reactions for Methylene Linker Formation

The most direct and widely applicable strategy for forming the N1-CH₂-C linkage is through a nucleophilic substitution (Sₙ2) reaction. tsijournals.com This method involves two key components: the benzimidazole nucleophile and a piperidine-based electrophile bearing a suitable leaving group on the methyl substituent at the C4 position.

The reaction is typically initiated by deprotonating the N1-H of the benzimidazole ring with a base to form the highly nucleophilic benzimidazolide (B1237168) anion. tsijournals.com Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). lookchem.comnih.govnih.gov The reaction is performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. nih.govnih.gov The resulting anion then attacks the electrophilic methylene carbon of a C4-substituted piperidine, such as N-Boc-4-(chloromethyl)piperidine or N-Boc-4-(tosyloxymethyl)piperidine, displacing the leaving group. tsijournals.com The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen is often used to prevent side reactions and can be removed in a subsequent step.

| Base | Solvent | Temperature | Key Advantages | Reference |

|---|---|---|---|---|

| K₂CO₃ | Acetonitrile | 40-50 °C | Mild base, common solvent | nih.gov |

| K₂CO₃ | DMF | 100 °C | Effective for less reactive halides | nih.gov |

| NaOH | Aqueous-SDS | Ambient - 60 °C | Environmentally friendly (aqueous medium), surfactant enhances solubility | lookchem.com |

| DBU | Chlorobenzene (B131634) | Reflux | Strong, non-nucleophilic organic base | nih.gov |

Advanced Functionalization Strategies on the Piperidine Ring and Benzimidazole Core

Following the successful assembly of the this compound scaffold, further chemical modifications can be performed to create a library of derivatives. These functionalizations can be targeted at the piperidine ring or the benzimidazole core.

Functionalization of the piperidine ring most commonly occurs at the secondary amine nitrogen. This nitrogen can be readily acylated, sulfonated, or alkylated to introduce a wide variety of substituents. arkat-usa.org For example, reaction with various acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine (B128534) can yield a range of N-substituted amide and sulfonamide derivatives. arkat-usa.org More advanced strategies can achieve site-selective C-H functionalization at the C2, C3, or C4 positions of the piperidine ring using specialized rhodium catalysts, although this would typically be performed on a piperidine precursor before its attachment to the benzimidazole. nih.govresearchgate.net

The benzimidazole core also offers several sites for functionalization. The benzene portion of the ring system can undergo electrophilic aromatic substitution reactions such as halogenation or nitration, typically at the 5- and 6-positions. The C2 position of the imidazole ring, if unsubstituted, is another site for modification. For instance, a 2-hydrazine-benzimidazole can be condensed with aldehydes to form hydrazones, demonstrating a method to introduce complex side chains at this position. nih.gov Aerobic copper-catalyzed tandem C-H aminations represent a modern approach for the synthesis of more complex functionalized benzimidazoles. rsc.org

Regioselective Substituent Introduction on the Piperidine Moiety

Achieving regioselective substitution on the piperidine moiety of this compound is crucial for fine-tuning the compound's properties. The piperidine ring presents several positions for functionalization: the nitrogen atom (position 1) and the carbon atoms of the ring (positions 2, 3, and 4).

The most accessible position for substitution is the piperidine nitrogen. Standard N-alkylation, N-acylation, and N-sulfonylation reactions can be employed to introduce a wide array of functional groups. arkat-usa.org For instance, the secondary amine of the piperidine can be reacted with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents like HATU) to yield the corresponding amides and sulfonamides. arkat-usa.org This approach is straightforward and allows for the introduction of diverse substituents with varying electronic and steric properties.

More advanced strategies are required for the direct functionalization of the carbon skeleton of the piperidine ring. Catalyst-controlled C-H functionalization has emerged as a powerful tool for site-selective substitution. nih.gov By selecting an appropriate rhodium catalyst and a suitable N-protecting group on the piperidine ring, it is possible to direct the insertion of donor/acceptor carbenes to specific positions. This method allows for the introduction of arylacetate groups and other functionalities at the C2, C3, or C4 positions with high regioselectivity and stereoselectivity. nih.govresearchgate.net For example, the use of an N-Boc-piperidine with a Rh₂(R-TCPTAD)₄ catalyst can favor functionalization at the C2 position. nih.gov

| Reaction Type | Reagents and Conditions | Position of Substitution | Example Product Class | Reference |

|---|---|---|---|---|

| N-Sulfonylation | 2-Chlorophenyl)sulfonyl chloride, Triethylamine, THF, 0°C to RT | N-1 | 1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-ylmethyl)-2-(furan-2-yl)-1H-benzo[d]imidazole derivatives | arkat-usa.org |

| N-Acylation | Carboxylic acid, HATU, DIPEA, 0°C | N-1 | Amide derivatives of 1-(Piperidin-4-ylmethyl)-1H-benzoimidazole | arkat-usa.org |

| C-H Functionalization | Aryldiazoacetate, Rh₂(R-TPPTTL)₄ catalyst, N-Bs protecting group | C-2 | 2-Arylacetate substituted piperidine analogues | nih.gov |

| C-H Functionalization | Aryldiazoacetate, Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst, N-α-oxoarylacetyl protecting group | C-4 | 4-Arylacetate substituted piperidine analogues | nih.gov |

Modulation of Benzimidazole Ring Positions for Structural Diversity

Structural diversity in this class of compounds is frequently achieved by introducing substituents onto the benzimidazole ring system. Modifications can be made at the 2-position or on the fused benzene ring at positions 4, 5, 6, and 7.

The most common strategy for introducing substituents on the benzene portion of the benzimidazole ring involves starting with a substituted o-phenylenediamine precursor. ijpsonline.com For example, using a 4-chloro-o-phenylenediamine in a condensation reaction will ultimately yield a benzimidazole derivative chlorinated at the 5- (or 6-) position. A wide variety of commercially available substituted o-phenylenediamines allows for the synthesis of analogues with electron-donating or electron-withdrawing groups at various positions.

Substitution at the 2-position is typically accomplished by choosing the appropriate reaction partner for the o-phenylenediamine. The classic Phillips condensation reaction involves heating the diamine with a carboxylic acid or its derivative (such as an aldehyde, ester, or nitrile). sphinxsai.com By varying the carboxylic acid component, a diverse range of alkyl or aryl groups can be installed at the C2-position of the benzimidazole ring. For example, condensation with furan-2-carbaldehyde leads to a 2-furanyl substituted benzimidazole. arkat-usa.org

| Target Position(s) | Synthetic Strategy | Precursor(s) | Example Substituent | Reference |

|---|---|---|---|---|

| 4, 5, 6, 7 | Condensation with a substituted diamine | Substituted o-phenylenediamine | -Cl, -CH₃, -OCH₃ | ijpsonline.com |

| 2 | Phillips condensation with varied carbonyl/carboxyl compounds | o-Phenylenediamine and a carboxylic acid or aldehyde | Phenyl, Furan-2-yl, Methyl | arkat-usa.orgsphinxsai.com |

| 1, 2 | Condensation of o-phenylenediamine with varied aldehydes | o-Phenylenediamine, Aromatic aldehyde | 1-Arylmethyl, 2-Aryl | ijpsonline.com |

Stereochemical Control in the Synthesis of Analogues

The synthesis of specific stereoisomers of this compound analogues is critical when chirality influences biological activity. Stereocenters can exist on the piperidine ring, particularly when substituents are introduced at the C2, C3, or C4 positions. Control of stereochemistry can be achieved through two primary strategies: using enantiopure starting materials or employing asymmetric catalytic methods.

One effective approach is the use of chiral building blocks. Phenylglycinol-derived oxazolopiperidone lactams serve as versatile intermediates for the enantioselective synthesis of structurally diverse, polysubstituted piperidines. researchgate.net These lactams, available in both enantiomeric forms, allow for the introduction of substituents at different ring positions in a highly regio- and stereocontrolled manner. Subsequent chemical manipulation can then yield the desired enantiopure piperidine precursor for attachment to the benzimidazole moiety.

Alternatively, asymmetric catalysis can be used to create stereocenters on a pre-existing piperidine or tetrahydropyridine (B1245486) ring. As mentioned previously, rhodium-catalyzed C-H insertion reactions can be rendered highly stereoselective by using chiral catalysts. nih.gov Specific chiral rhodium carboxylate catalysts can induce high levels of diastereoselectivity and enantioselectivity in the functionalization of the piperidine ring. For example, the functionalization of N-Bs-piperidine with aryldiazoacetates catalyzed by Rh₂(R-TPPTTL)₄ proceeds with high diastereomeric ratios (d.r. >30:1) and moderate to good enantiomeric excess (ee). nih.gov Similarly, the 3-substituted analogues can be prepared indirectly through an asymmetric cyclopropanation of a tetrahydropyridine, followed by a reductive and stereoselective ring-opening of the resulting cyclopropane. researchgate.net

| Method | Key Reagent/Catalyst | Description | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Chiral Building Block Synthesis | Phenylglycinol-derived oxazolopiperidone lactams | Construction of the piperidine ring from an enantiopure precursor. | High enantiopurity of the final piperidine moiety. | researchgate.net |

| Asymmetric C-H Functionalization | Chiral Rhodium Catalysts (e.g., Rh₂(R-TPPTTL)₄) | Direct, stereoselective introduction of substituents onto the piperidine ring. | High diastereoselectivity (d.r. >30:1) and good enantioselectivity (52-73% ee). | nih.gov |

| Asymmetric Cyclopropanation | Chiral Catalyst | Diastereoselective cyclopropanation of a tetrahydropyridine followed by stereoselective ring-opening. | Access to enantiopure 3-substituted piperidine analogues. | researchgate.net |

Pharmacological Spectrum and Molecular Target Engagement of 1 Piperidin 4 Ylmethyl 1h Benzoimidazole Derivatives

Exploration of Antiproliferative and Anticancer Mechanisms

Derivatives of 1-Piperidin-4-ylmethyl-1H-benzoimidazole have been the subject of extensive research to understand their potential as anticancer agents. These investigations have revealed that their antiproliferative effects stem from a multi-faceted engagement with various cellular targets and pathways critical to cancer cell survival and proliferation. The core benzimidazole (B57391) structure, being an isostere of natural purine (B94841) nucleosides, serves as a privileged scaffold for designing inhibitors of key enzymes and receptors involved in cancer progression.

Inhibition of Receptor Tyrosine Kinases (e.g., Epidermal Growth Factor Receptor, Vascular Endothelial Growth Factor Receptor 2)

A primary strategy in modern cancer therapy is the targeting of receptor tyrosine kinases (RTKs), which are frequently overexpressed or dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. Benzimidazole derivatives have been identified as potent inhibitors of several key RTKs, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The EGFR is a transmembrane protein that plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. nih.gov Its aberrant activation is a hallmark of many cancer types. nih.gov Numerous studies have focused on designing benzimidazole-based compounds as EGFR inhibitors. For instance, a novel series of benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives demonstrated significant EGFR kinase inhibition, with IC50 values comparable to the established EGFR inhibitor, erlotinib. nih.gov Specifically, compounds within this series exhibited potent inhibitory activity, suggesting they could serve as lead molecules for developing new anticancer agents targeting EGFR. nih.gov

VEGFR-2 is another critical RTK that mediates angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. researchgate.net Inhibition of VEGFR-2 is a key therapeutic strategy to cut off the nutrient and oxygen supply to tumors. physchemres.org Research has led to the design and synthesis of benzimidazole-oxadiazole derivatives as new and potent inhibitors of VEGFR-2. researchgate.net In one study, compounds 4c and 4d from this class effectively inhibited the VEGFR-2 enzyme with half-maximal inhibitory concentration (IC50) values in the sub-micromolar range, indicating strong potential as anti-angiogenic agents. researchgate.net Another 2-aminobenzimidazole-based compound, Jzu 17 , was also shown to suppress angiogenesis by targeting the VEGF-A/VEGFR-2 signaling pathway. semanticscholar.org

| Compound/Derivative Class | Target Kinase | Key Findings | IC50 Values |

| Benzimidazole-based 1,3,4-oxadiazoles | EGFR | Exhibited significant inhibition comparable to erlotinib. | Compound 10 : 0.33 µM; Compound 13 : 0.38 µM |

| Benzimidazole-oxadiazole derivatives | VEGFR-2 | Potent inhibition of the VEGFR-2 enzyme. | Compound 4c : 0.475 µM; Compound 4d : 0.618 µM |

| 2-Aminobenzimidazole derivative (Jzu 17 ) | VEGFR-2 | Inhibited VEGF-A-induced cell proliferation, migration, and tube formation. | Not specified |

Modulation of DNA Topoisomerases and Poly(ADP-ribose) Polymerase 1 (PARP1)

Beyond kinase inhibition, the anticancer activity of benzimidazole derivatives extends to the modulation of enzymes crucial for DNA replication, repair, and maintenance, such as DNA topoisomerases and Poly(ADP-ribose) Polymerase 1 (PARP1).

DNA topoisomerases are essential enzymes that resolve topological stress in DNA during replication and transcription. news-medical.net Inhibiting these enzymes leads to DNA damage and ultimately triggers cell death, making them valuable targets for cancer therapy. news-medical.net A series of novel benzimidazole-triazole derivatives were designed and evaluated for their ability to inhibit DNA topoisomerase I. nih.gov Compounds 4b and 4h from this series emerged as the most potent agents against the A549 lung cancer cell line and demonstrated significant inhibitory activity against topoisomerase I, suggesting their potential as lead compounds for anticancer drug development. nih.gov Another study also identified new benzimidazole derivatives as topoisomerase I inhibitors, with five of the tested compounds showing greater inhibition than the reference drug, camptothecin. researchgate.net

PARP1 is a key enzyme in the base excision repair pathway, which is critical for repairing single-strand DNA breaks. Inhibiting PARP1 in cancer cells with existing DNA repair defects (like BRCA mutations) can lead to synthetic lethality. Novel 1H-benzo[d]imidazole-4-carboxamide derivatives have been synthesized and identified as potent PARP-1 inhibitors, with some exhibiting IC50 values in the nanomolar range. nih.gov One such derivative, ABT-888 (Veliparib), which features a 2-substituted-1H-benzimidazole-4-carboxamide core, showed excellent potency against both PARP-1 and PARP-2 enzymes with a Ki of 5 nM. acs.orgresearchgate.net This compound potentiates the cytotoxicity of DNA-damaging agents and has been investigated in clinical trials. researchgate.net

| Compound/Derivative Class | Target Enzyme | Key Findings | IC50 / Ki Values |

| Benzimidazole-triazole derivatives | DNA Topoisomerase I | Potent cytotoxic and inhibitory activity. | Compound 4h : 4.56 µM (A549 cells) |

| 1H-Benzo[d]imidazole-4-carboxamides | PARP-1 | Potent inhibition at nanomolar concentrations. | Compound 10a : Potentiated TMZ in MX-1 cells |

| ABT-888 (Veliparib) | PARP-1 / PARP-2 | Excellent enzyme potency and oral bioavailability. | Ki: 5 nM |

Induction of Cellular Apoptosis and Cell Cycle Perturbations

A fundamental characteristic of cancer cells is their ability to evade apoptosis (programmed cell death) and exhibit uncontrolled cell division. A significant mechanism of action for many antiproliferative benzimidazole derivatives is the direct induction of apoptosis and the disruption of the normal cell cycle.

Studies on a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, RDS 60 , revealed that it acts as an apoptosis inducer. nih.gov Treatment with this compound led to the cleavage of PARP-1 and an increase in the Bax/Bcl-2 ratio, which are hallmark indicators of apoptosis. nih.gov Similarly, a series of benzimidazole-based hydrazone derivatives were found to induce apoptosis by increasing the levels of pro-apoptotic proteins like caspase-3, caspase-8, and Bax, while decreasing the level of the anti-apoptotic protein Bcl-2. mdpi.com

In addition to inducing apoptosis, these compounds can perturb the cell cycle, leading to arrest at specific checkpoints. The derivative RDS 60 was found to block the cell cycle in the G2/M phase. nih.gov This arrest is often a precursor to apoptosis, as prolonged blockage in mitosis can trigger the cell death machinery. nih.gov Other benzimidazole-based 1,3,4-oxadiazole derivatives have also been shown to effectively suppress cell cycle progression. nih.gov For instance, certain compounds induced G1/S arrest in A549 and MDA-MB 231 cancer cells, and S phase arrest in SKOV3 cells, demonstrating that the specific phase of arrest can be cell-line dependent. mdpi.com

| Compound/Derivative | Mechanism | Effect on Cancer Cells |

| RDS 60 | Apoptosis Induction & Cell Cycle Arrest | Cleavage of PARP-1, increased Bax/Bcl-2 ratio, cell cycle block in G2/M phase. nih.gov |

| Benzimidazole-hydrazone derivatives | Apoptosis Induction | Increased levels of caspase-3, caspase-8, and Bax; decreased Bcl-2. mdpi.com |

| Benzimidazole-based 1,3,4-oxadiazoles | Cell Cycle Arrest | Arrest at G1/S or S phase depending on the cancer cell line. mdpi.com |

Characterization of Receptor-Ligand Interactions in Neurological Systems

Beyond their application in oncology, derivatives of this compound have been explored for their interactions with targets in the central nervous system (CNS), showing potential for the treatment of neurological and psychiatric disorders.

Dopamine (B1211576) Receptor Subtype Selectivity and Functional Antagonism (e.g., D4 Receptor)

The dopamine D4 receptor is a G protein-coupled receptor primarily expressed in the brain and has been implicated in the pathophysiology of disorders like schizophrenia and ADHD. Developing ligands with high selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, D5) is a key goal to achieve targeted therapeutic effects with fewer side effects.

A specific derivative, 2-[4-(3,4-Dimethylphenyl)piperazin-1-ylmethyl]-1H-benzoimidazole (A-381393) , was identified as a potent and highly selective dopamine D4 receptor antagonist. nih.gov Competition binding assays revealed that A-381393 binds to the human D4.4 receptor with a high affinity (Ki = 1.5 nM), which is approximately 20-fold higher than that of the atypical antipsychotic clozapine. nih.gov Crucially, this compound exhibited more than 2700-fold selectivity for the D4 receptor compared to D1, D2, D3, and D5 receptors. nih.gov Functional assays confirmed its antagonist activity, as it potently inhibited agonist-induced activity in cells expressing the D4.4 receptor but not in cells expressing D2L or D3 receptors. nih.govresearchgate.net This high degree of selectivity makes compounds like A-381393 valuable tools for studying the physiological roles of the D4 receptor and as potential leads for novel antipsychotic medications. nih.gov

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity | Functional Activity |

| A-381393 | Dopamine D4.4 | 1.5 nM | >2700-fold vs. D1, D2, D3, D5 | Potent Antagonist |

| Clozapine | Dopamine D4.4 | 30.4 nM | Lower than A-381393 | Antagonist |

Cholinesterase Enzyme Inhibition for Neurodegenerative Disorders

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. biointerfaceresearch.com By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help improve cognitive function. physchemres.org

The benzimidazole scaffold, often combined with a piperidine (B6355638) moiety, has been utilized to develop new cholinesterase inhibitors. nih.gov A series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine structure were synthesized and evaluated for their inhibitory activity. nih.gov Within this series, compounds 15b and 15j showed potent, submicromolar inhibition of AChE and BChE, respectively. nih.gov Kinetic studies revealed they act as competitive inhibitors. nih.gov Similarly, other studies have confirmed the potential of various benzimidazole derivatives to moderately inhibit both AChE and BChE, highlighting the versatility of this chemical scaffold in designing agents for neurodegenerative disorders. biointerfaceresearch.com

| Compound/Derivative Class | Target Enzyme | Inhibitory Activity (IC50) |

| 1,3-Dimethylbenzimidazolinone derivative (15b ) | Acetylcholinesterase (AChE) | 0.39 µM |

| 1,3-Dimethylbenzimidazolinone derivative (15j ) | Butyrylcholinesterase (BChE) | 0.16 µM |

| Various Benzimidazole derivatives | AChE & BChE | Moderate inhibition (IC50 = 1.01-1.87 mM) |

Other Pharmacological Activities of Note

Derivatives of the this compound scaffold have been investigated for a range of pharmacological activities beyond a single primary target. The strategic combination of the benzimidazole nucleus with a piperidine moiety has proven to be a versatile template for engaging with various biological receptors and enzymes. This section details the exploration of these derivatives in three distinct areas: histamine (B1213489) H1 receptor antagonism, transient receptor potential channel (TRPC5) inhibition, and diacylglycerol acyltransferase 1 (DGAT-1) inhibition.

Histamine H1 Receptor Antagonism Studies

The benzimidazole core is a well-established pharmacophore in the design of antihistaminic agents. Research into derivatives incorporating piperidine and related heterocyclic moieties has sought to develop potent and selective histamine H1 receptor antagonists. While direct studies on the 1-piperidin-4-ylmethyl linkage are not extensively detailed, research on analogous structures provides significant insight into the structure-activity relationships (SAR) governing H1 antagonism in this chemical class.

Studies have shown that the substitution pattern on both the benzimidazole and piperidine rings is crucial for activity. For instance, investigations into 2-(4-substituted-1-piperazinyl)benzimidazoles revealed that introducing a 2-alkoxyethyl group at the N-1 position of the benzimidazole ring was important for potent H1-antihistaminic activity. sci-hub.se Similarly, research on 2-(piperidin-3-yl)-1H-benzimidazoles has led to the discovery of selective H1-antihistamines.

In a relevant study, various 2-[(4-piperidinyl)amino]benzimidazole derivatives were synthesized and evaluated. sci-hub.se The nature of the substituent on the benzimidazole N-1 position significantly influenced the antihistaminic potency. Compounds with a 2-methoxyethyl or 2-ethoxyethyl group at the N-1 position demonstrated considerable H1-antagonist activity in vitro. The data from these studies highlight the importance of the N-1 substituent for achieving potent H1 receptor blockade.

| Compound | N-1 Substituent | R Group (on Piperidine N) | In Vitro H1-Antihistaminic Activity (IC50, nM) |

| 6a | -CH2CH2OCH3 | -H | 2.5 |

| 6b | -CH2CH2OCH3 | -CH3 | 1.8 |

| 6c | -CH2CH2OCH2CH3 | -H | 2.3 |

| 6d | -CH2CH2OCH2CH3 | -CH3 | 1.9 |

Data sourced from in vitro studies on guinea pig ileum. sci-hub.se

These findings underscore that while the specific 1-piperidin-4-ylmethyl linkage remains an area for further exploration, the broader class of N-1 and C-2 substituted benzimidazole-piperidine derivatives represents a promising field for the discovery of novel H1 antagonists.

Transient Receptor Potential Channel (TRPC5) Inhibition

The transient receptor potential canonical 5 (TRPC5) ion channel has emerged as a therapeutic target for conditions such as chronic kidney disease and pain. d-nb.infonih.gov The benzimidazole scaffold has been a focal point in the development of potent TRPC5 inhibitors. d-nb.infonih.gov Research has demonstrated that modifications at the N-1 and C-2 positions of the benzimidazole ring are key to modulating inhibitory activity.

One of the benchmark compounds in this area is Clemizole, a benzimidazole-derived H1 antagonist that was later identified as a TRPC5 inhibitor. nih.gov This discovery spurred further investigation into benzimidazole derivatives. Structure-activity relationship studies have explored various substituents to optimize potency and selectivity. For example, replacing the furan (B31954) moiety found in early lead compounds with saturated heterocycles at the C-2 position has been a successful strategy. d-nb.info

A study exploring these modifications found that a 2-pyrrolidinyl substituent was well-tolerated. d-nb.info The nature of the group at the N-1 position was also found to be critical. While a simple benzyl (B1604629) group was common, other substitutions were investigated to fine-tune the pharmacological profile. A compound featuring a pyridin-4-ylmethyl group at the N-1 position—a close structural analog to the piperidin-4-ylmethyl moiety—was synthesized and evaluated, demonstrating the viability of such linkages. researchgate.net Further optimization led to compounds with high potency.

| Compound | N-1 Substituent | C-2 Substituent | TRPC5 Inhibition IC50 (µM) |

| 1 (AC1903) | -Benzyl | -(Furan-2-ylmethyl)amino | 4.30 |

| 7b | -Benzyl | -Piperidin-1-yl | >10 (50% inhib. at 3µM) |

| 7c | -Benzyl | -Pyrrolidin-1-yl | 4.30 |

| 9e | -4-Chlorobenzyl | -Pyrrolidin-1-yl | 0.44 |

| 16f | -4-Fluoro-3-(trifluoromethyl)benzyl | -Pyrrolidin-1-yl | 0.068 |

Data obtained from patch-clamp electrophysiology assays. d-nb.info

The research indicates that the N-1 substituent plays a significant role in the potency of benzimidazole-based TRPC5 inhibitors. The high potency achieved with various substituted benzyl groups suggests that the 1-piperidin-4-ylmethyl moiety is a logical and promising scaffold for designing novel TRPC5 inhibitors. d-nb.info

Diacylglycerol Acyltransferase 1 (DGAT-1) Inhibitory Potential

Diacylglycerol acyltransferase 1 (DGAT1) is an enzyme that plays a crucial role in the final step of triglyceride synthesis, making it an attractive target for metabolic diseases. nih.govnih.gov The benzimidazole framework has been successfully employed to develop potent and selective DGAT1 inhibitors. nih.gov

A novel series of DGAT1 inhibitors featuring a benzimidazole core linked to a piperidine moiety has been disclosed. nih.gov In this series, the piperidine is part of a piperidinyl-oxy-cyclohexanecarboxylic acid structure, which is coupled to the benzimidazole. These compounds demonstrated potent inhibition of both human and mouse DGAT1 isoforms. nih.gov The research highlighted the favorable properties conferred by the piperidine linker, which improved selectivity against other targets like the A2A receptor compared to previous pyridyl-linker analogs. nih.gov

The substitution pattern on the benzimidazole ring itself was also explored. Small substituents such as fluorine at the 5-position of the benzimidazole were found to be optimal for potency. The data below shows the inhibitory activity of several representative compounds from this class.

| Compound | Benzimidazole Moiety | hDGAT1 IC50 (nM) | mDGAT1 IC50 (nM) |

| 3A | 2-(6-Fluoropyridin-3-yl)-5-fluoro-1H-benzo[d]imidazole | 11 | 28 |

| 3B | 2-(6-Fluoropyridin-3-yl)-5-fluoro-1H-benzo[d]imidazole | 140 | 360 |

| 4A | 2-(Pyridin-3-yl)-5-fluoro-1H-benzo[d]imidazole | 13 | 42 |

| 5B | 2-(6-Cyanopyridin-3-yl)-5-fluoro-1H-benzo[d]imidazole | 13 | 31 |

IC50 values determined by enzymatic assays. nih.gov

These findings establish that combining a benzimidazole core with a piperidine-containing side chain is a highly effective strategy for creating potent DGAT1 inhibitors. Although the specific linkage in these reported compounds is not a direct methyl bridge from the piperidine to the benzimidazole nitrogen, the results strongly support the potential of the general this compound scaffold in the design of novel DGAT-1 inhibitors. nih.govacs.org

Structure Activity Relationship Sar and Ligand Design Principles for 1 Piperidin 4 Ylmethyl 1h Benzoimidazole

Delineation of Critical Structural Features for Bioactivity

The biological activity of 1-Piperidin-4-ylmethyl-1H-benzoimidazole and its analogs is a finely tuned interplay of its three main components: the piperidine (B6355638) ring, the benzimidazole (B57391) nucleus, and the methylene (B1212753) linker. Each of these structural elements plays a crucial role in molecular recognition and interaction with biological targets.

Contributions of the Piperidine Ring Conformation and Substituents

The piperidine ring, a saturated heterocycle, is a common feature in many pharmacologically active compounds, valued for its ability to introduce a basic nitrogen atom and a defined three-dimensional structure. researchgate.netijnrd.org The conformation of the piperidine ring in this compound is critical for its interaction with target proteins. Substituents on the piperidine nitrogen are particularly important for modulating the compound's pharmacological profile.

Research on related N-(piperidin-4-yl)benzamide derivatives has shown that the nature of the substituent on the piperidine nitrogen can significantly influence bioactivity. nih.gov For instance, in a series of 5-HT4 receptor antagonists, voluminous substituents attached to the basic nitrogen of the piperidine ring were found to be a key element in the pharmacophore model, with binding affinities in the nanomolar range. nih.gov The presence of a hydrogen atom on the basic nitrogen, in contrast, resulted in a significantly lower binding affinity. nih.gov This highlights the importance of the substituent's size, shape, and chemical properties in optimizing interactions within the binding pocket of a receptor.

The basicity of the piperidine nitrogen is another key factor, as it is often involved in crucial ionic interactions with acidic residues, such as aspartate, in the binding sites of target proteins. nih.gov The optimal pKa of this nitrogen is a balance between ensuring sufficient basicity for binding and maintaining appropriate pharmacokinetic properties.

Influence of the Benzimidazole Nucleus Substitution Pattern

The benzimidazole nucleus, a bicyclic aromatic heterocycle, is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets through various non-covalent interactions, including hydrogen bonding and π–π stacking. nih.govresearchgate.netnih.gov The substitution pattern on the benzimidazole ring of this compound is a major determinant of its biological activity and selectivity.

Structure-activity relationship (SAR) studies on various classes of benzimidazole derivatives have consistently demonstrated that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold can greatly influence their pharmacological effects. nih.gov For example, in the context of angiotensin II receptor antagonists, systemic variation of substituents at positions 4 through 7 of the benzimidazole ring led to the discovery of highly active compounds. nih.gov Specifically, substitution at the 6-position with certain groups resulted in compounds with nanomolar receptor activity. nih.gov

Similarly, for hepatitis C virus NS5B polymerase inhibitors, the presence of hydrogen bond donor and acceptor groups at the 5-position of an analogous indole (B1671886) ring (structurally related to benzimidazole) was found to be crucial for appreciable inhibitory activity. nih.gov The introduction of a chloro or bromo atom at the 6-position of the benzimidazole ring in 5-HT(4) receptor antagonists was shown to noticeably increase potency, an effect attributed to additional electrostatic and van der Waals interactions within a small cavity of the receptor. nih.gov These findings underscore the sensitivity of biological activity to the electronic and steric properties of substituents on the benzimidazole core.

Impact of the Methylene Linker on Molecular Recognition

The methylene linker (-CH2-) connecting the piperidine ring and the benzimidazole nucleus provides a degree of conformational flexibility, allowing the two cyclic systems to adopt an optimal orientation for binding to a biological target. nih.gov The length and rigidity of this linker are critical parameters in drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com This approach is invaluable for understanding the key molecular features driving potency and for predicting the activity of novel, unsynthesized molecules.

Application of 3D-QSAR Methodologies (e.g., Comparative Molecular Field Analysis, Comparative Molecular Similarity Indices Analysis)

Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to various series of benzimidazole derivatives to elucidate the structural requirements for their biological activity. nih.govnih.govnih.gov

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities. The results are often visualized as 3D contour maps, where different colored regions indicate areas where modifications to the molecular structure would likely lead to an increase or decrease in activity. For instance, a CoMFA study on 5-HT(4) receptor antagonists revealed that steric and electrostatic fields were relevant descriptors for the structure-activity relationships. nih.gov

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the molecular properties that influence biological activity. A CoMSIA study on HCV NS5B polymerase inhibitors highlighted the importance of hydrogen bond donor and acceptor groups at specific positions for inhibitory activity. nih.gov The predictive ability of these models is often validated using a test set of compounds not included in the model generation, with high predictive r-squared values indicating a robust and reliable model. nih.gov

The table below summarizes the statistical parameters from a representative 3D-QSAR study on benzimidazole derivatives, illustrating the predictive power of these models.

| 3D-QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² |

| CoMFA | 0.630 | >0.9 | 0.734 |

| CoMSIA | 0.668 | >0.9 | 0.800 |

This is an example table based on typical values found in 3D-QSAR studies of benzimidazole derivatives. nih.gov

Correlation of Molecular Descriptors with Biological Potency

QSAR studies rely on the calculation of a wide range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

In the context of benzimidazole derivatives, various QSAR studies have identified key descriptors that correlate with their biological potency. biointerfaceresearch.comresearchgate.net For example, a QSAR study on 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide derivatives as PARP inhibitors utilized a genetic algorithm to select a set of seven descriptors that resulted in a statistically significant model. nih.gov

Commonly used molecular descriptors and their potential relevance to the bioactivity of this compound are outlined in the table below:

| Descriptor Type | Example Descriptors | Potential Relevance to Bioactivity |

| Electronic | Dipole moment, HOMO/LUMO energies | Governs electrostatic interactions and reactivity. researchgate.net |

| Steric | Molecular volume, surface area, Kier's shape indices | Determines the fit of the molecule into the binding site. researchgate.net |

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions with the target. |

| Topological | Balaban index, Randic index | Encodes information about molecular branching and connectivity. researchgate.net |

By establishing a quantitative link between these descriptors and biological activity, QSAR models provide valuable insights for the rational design of new this compound analogs with enhanced potency and selectivity. biointerfaceresearch.com

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling and ligand-based drug design are indispensable computational tools in medicinal chemistry for the discovery and optimization of novel therapeutic agents when the three-dimensional structure of the biological target is unavailable. nih.gov These approaches rely on the principle that molecules with similar structures or, more accurately, similar spatial arrangements of key chemical features, are likely to exhibit similar biological activities. nih.gov For derivatives of this compound, these methods have been instrumental in elucidating the crucial structural motifs required for biological activity and in guiding the design of new, more potent, and selective compounds.

Ligand-based drug design begins with the analysis of a set of known active molecules to identify common chemical features that are essential for their interaction with a specific target. This collection of essential features, arranged in a specific three-dimensional orientation, constitutes a pharmacophore model. A typical pharmacophore model includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For the class of compounds related to this compound, several key pharmacophoric features can be hypothesized based on the common structural elements of biologically active benzimidazole-piperidine scaffolds. These features are critical for molecular recognition at the target receptor.

A generalized pharmacophore model for this class of compounds would likely include:

Aromatic Ring Feature: The benzimidazole ring system is a crucial aromatic feature, capable of engaging in π-π stacking or hydrophobic interactions with the biological target. researchgate.net

Hydrogen Bond Acceptor: The nitrogen atoms within the benzimidazole and piperidine rings can act as hydrogen bond acceptors.

Hydrogen Bond Donor: The N-H group in the benzimidazole ring can serve as a hydrogen bond donor.

Hydrophobic/Aliphatic Feature: The piperidine ring provides a bulky and hydrophobic character that can fit into a corresponding hydrophobic pocket in the receptor.

Positively Ionizable Feature: Under physiological conditions, the basic nitrogen of the piperidine ring can be protonated, forming a positively charged group that can engage in ionic interactions or hydrogen bonding.

The spatial relationship between these features is critical for optimal binding and biological activity. The methylene linker between the piperidine and benzimidazole rings provides conformational flexibility, allowing the molecule to adopt a suitable conformation for receptor binding.

Ligand-based drug design strategies for this scaffold often involve systematic modifications of the core structure to explore the structure-activity relationship (SAR). By observing how these modifications affect biological activity, researchers can refine the pharmacophore model and design more effective molecules.

Detailed research findings have shown that substitutions at various positions on the benzimidazole and piperidine rings can significantly influence activity. For instance, in a series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, modifications to the piperidine nitrogen were explored to enhance anti-inflammatory activity. nih.gov These studies provide valuable data for building and validating pharmacophore models.

The following table summarizes the key pharmacophoric features and their potential roles in the biological activity of this compound and its analogs.

| Pharmacophoric Feature | Structural Moiety | Potential Interaction | Significance for Activity |

| Aromatic Ring | Benzimidazole nucleus | π-π stacking, hydrophobic interactions | Essential for anchoring the ligand to the target. |

| Hydrogen Bond Acceptor | Imidazole (B134444) nitrogen atoms | Hydrogen bonding with receptor residues | Contributes to binding affinity and specificity. |

| Hydrogen Bond Donor | Benzimidazole N-H | Hydrogen bonding with receptor residues | Provides an additional point of interaction. |

| Hydrophobic/Aliphatic Group | Piperidine ring | van der Waals forces, hydrophobic interactions | Occupies a hydrophobic pocket in the binding site. |

| Positively Ionizable Center | Piperidine nitrogen (protonated) | Ionic interactions, hydrogen bonding | Important for strong electrostatic interactions. |

By utilizing such pharmacophore models, medicinal chemists can perform virtual screening of large compound libraries to identify new molecules that fit the model and are therefore likely to be active. Furthermore, these models can guide the rational design of new derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. The iterative process of designing, synthesizing, and testing new compounds based on these models is a cornerstone of modern drug discovery.

An article focusing solely on the computational chemistry and advanced molecular modeling of this compound cannot be generated at this time. Extensive searches for specific molecular docking simulations, molecular dynamics studies, and quantum chemical calculations for this exact compound did not yield dedicated research findings or data required to accurately and thoroughly populate the requested sections and subsections.

The available scientific literature focuses on derivatives of the benzimidazole and piperidine scaffolds, but not on the specific compound "this compound" in the context of in-depth computational analysis. Therefore, to adhere to the strict instructions of providing scientifically accurate and specific information for only this molecule, the article cannot be written. Generating content would require extrapolation from other related compounds, which would violate the core requirement of focusing solely on this compound.

Computational Chemistry and Advanced Molecular Modeling for 1 Piperidin 4 Ylmethyl 1h Benzoimidazole

In Silico Evaluation of Modulatory Effects on Pharmacokinetic Relevant Interactions

The computational assessment of a compound's effect on proteins involved in drug transport and metabolism is a critical step in preclinical development. This process typically involves molecular docking and simulation to predict how a molecule might interact with these biological gatekeepers. However, no such specific evaluation for 1-Piperidin-4-ylmethyl-1H-benzoimidazole has been documented in publicly accessible research.

Computational Prediction of Binding to ADME-Related Proteins

The prediction of a compound's binding affinity to proteins crucial for ADME is fundamental to anticipating its behavior in the body. Key proteins of interest include cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs, and transporter proteins like P-glycoprotein (P-gp), which can pump drugs out of cells, affecting their absorption and distribution.

In a typical in silico workflow, the three-dimensional structure of this compound would be docked into the active sites of various CYP isoforms (e.g., CYP3A4, CYP2D6) and P-glycoprotein. These simulations would yield data such as binding energy scores, which suggest the likelihood and strength of these interactions. A lower binding energy generally indicates a more stable interaction, potentially leading to enzyme inhibition or substrate activity.

Without specific studies, it is not possible to provide a data table of predicted binding affinities for this compound with these ADME-related proteins. Such a table would typically be populated with values derived from computational chemistry software.

Rational Design Strategies Guided by Computational ADME Insights

Insights gleaned from computational ADME predictions are often used to guide the chemical modification of a lead compound to improve its pharmacokinetic profile. For instance, if in silico analysis predicted that this compound is a strong inhibitor of a major CYP enzyme, medicinal chemists might design derivatives with altered structures to reduce this interaction, thereby minimizing the risk of drug-drug interactions.

Similarly, if the compound were predicted to be a substrate for an efflux transporter like P-glycoprotein, leading to poor absorption, rational design strategies could be employed to create analogues that are less likely to be recognized and transported by P-gp. These strategies could involve altering the molecule's size, charge distribution, or hydrogen bonding capacity.

As there is no foundational computational ADME data for this compound, there are no subsequent published reports on rational design strategies for this molecule that have been guided by such insights.

Lead Optimization Strategies and Future Trajectories in Research on 1 Piperidin 4 Ylmethyl 1h Benzoimidazole

Rational Design Principles for Enhancing Potency and Selectivity

Rational drug design for the 1-Piperidin-4-ylmethyl-1H-benzoimidazole scaffold leverages an array of modern medicinal chemistry strategies to refine its interaction with biological targets.

Fragment-Based Lead Discovery (FBLD) is a powerful strategy that begins with identifying low-molecular-weight fragments that bind to a biological target. researchgate.net These initial hits are then grown, linked, or merged to create more potent lead compounds. For scaffolds like this compound, FBLD can be employed by deconstructing the molecule into its core fragments: the benzimidazole (B57391) ring and the piperidine (B6355638) moiety.

Researchers can screen libraries of benzimidazole and piperidine fragments to identify those with optimal binding characteristics for a specific target. Once a fragment hit is identified, it can be elaborated upon. For instance, if a substituted benzimidazole fragment shows promising activity, it can be linked to various functionalized piperidines to explore and optimize interactions within the target's binding pocket. This "fragment growing" approach allows for a systematic and efficient exploration of chemical space to enhance potency.

Scaffold hopping and bioisosteric replacement are cornerstone strategies in lead optimization, aimed at discovering novel, patentable chemotypes with improved properties. uniroma1.itnih.govdtic.mil

Scaffold Hopping: This involves replacing the central core of a molecule while retaining the spatial arrangement of its key interacting functional groups. uniroma1.it For the this compound scaffold, one might replace the benzimidazole core with other bicyclic heteroaromatics like benzothiazole, benzoxazole, or indazole. nih.gov The goal is to identify a new scaffold that maintains or improves the biological activity while offering advantages in terms of synthetic accessibility, intellectual property, or pharmacokinetic profile. uniroma1.itdundee.ac.uk

Bioisosteric Replacement: This strategy involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to a molecule with similar biological activity. cambridgemedchemconsulting.com This is a more subtle modification than scaffold hopping. For example, the methylene (B1212753) linker between the piperidine and benzimidazole rings could be replaced with an oxygen or nitrogen atom to alter flexibility and polarity. Similarly, functional groups on the benzimidazole ring can be swapped. For instance, a hydroxyl group could be replaced by an amine or a fluorine atom to modulate hydrogen bonding capacity and metabolic stability. estranky.sknih.gov

A study on N-(piperidin-4-yl)benzamide derivatives demonstrated the utility of bioisosterism, where guided by this principle, novel compounds with significant bioactivity were synthesized. nih.gov

Table 1: Bioisosteric Replacements for the this compound Scaffold

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Benzimidazole | Benzothiazole, Indazole | Modify core electronics, patentability nih.gov |

| -CH2- Linker | -O-, -NH-, -C=O- | Alter linker flexibility and polarity |

| Phenyl ring (on benzimidazole) | Pyridyl, Thienyl | Modulate aromatic interactions, solubility estranky.sk |

| Hydrogen (on benzimidazole) | Fluorine, Chlorine | Block metabolic sites, alter electronics estranky.sk |

A systematic exploration of the chemical space around the core scaffold is essential for understanding structure-activity relationships (SAR). This involves creating a library of analogs with diverse substitutions at various positions on both the benzimidazole and piperidine rings.

For the benzimidazole moiety, substitutions at the 2, 5, and 6 positions can significantly influence activity. For example, in a series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives developed as anti-inflammatory agents, modifications on the piperidine nitrogen with different benzyl (B1604629) groups led to varying potencies. nih.gov Compound 6e from this study, with a 4-methylbenzyl group, showed the most potent inhibitory activity on NO and TNF-α production. nih.gov

For the piperidine ring, modifications can be made to the nitrogen atom or the ring itself. A series of benzimidazole-pyridine-piperidine hybrids were synthesized and evaluated for antimicrobial activity, where different substitutions on the piperidine nitrogen resulted in a range of biological effects. researchgate.net

Table 2: SAR of 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Anti-inflammatory Agents nih.gov

| Compound | R Group (on Piperidine Nitrogen) | NO Production IC50 (μM) | TNF-α Production IC50 (μM) |

| 6a | Benzyl | 1.83 | 2.54 |

| 6b | 4-Fluorobenzyl | 1.52 | 2.11 |

| 6c | 4-Chlorobenzyl | 1.25 | 2.03 |

| 6d | 4-Bromobenzyl | 1.17 | 1.95 |

| 6e | 4-Methylbenzyl | 0.86 | 1.87 |

| 6f | 4-Methoxybenzyl | 1.69 | 2.38 |

| 6g | 3,4-Dichlorobenzyl | 1.04 | 1.91 |

Iterative Design-Synthesis-Test Cycles for Lead Compound Development

The development of a lead compound from a hit is an iterative process involving cycles of design, synthesis, and biological testing. researchgate.net This cyclical approach allows for the gradual refinement of a compound's properties based on accumulating experimental data.

The process begins with a hit molecule, such as a derivative of this compound. Based on its initial biological profile and perhaps a co-crystal structure with its target, medicinal chemists design a small set of new analogs. These designs might incorporate bioisosteric replacements, scaffold hops, or systematic substitutions as discussed above.

These designed compounds are then synthesized in the laboratory. The synthetic routes must be efficient and adaptable to allow for the creation of diverse analogs. Following synthesis and purification, the new compounds are subjected to a battery of biological assays to determine their potency, selectivity, and other relevant properties.

Emerging Drug Design Paradigms Applied to 1H-Benzimidazole-Piperidine Systems

The field of drug design is constantly evolving, with new computational and conceptual approaches being developed. For 1H-Benzimidazole-Piperidine systems, several emerging paradigms hold promise:

Artificial Intelligence and Machine Learning: AI-driven platforms can analyze vast datasets of chemical structures and biological activities to predict the properties of novel compounds. This can help prioritize which analogs of this compound to synthesize, making the design-synthesis-test cycle more efficient.

Targeted Covalent Inhibitors: While most drugs are reversible inhibitors, designing irreversible covalent inhibitors can offer advantages in terms of potency and duration of action. This involves incorporating a reactive group into the this compound scaffold that can form a covalent bond with a specific amino acid residue in the target protein.

Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of a target protein. A PROTAC could be designed by linking a this compound-based ligand for a target protein to a ligand for an E3 ubiquitin ligase.

Prospective Research Avenues for this compound and its Analogues

The versatility of the this compound scaffold suggests several promising avenues for future research:

Exploration of New Therapeutic Areas: While benzimidazoles are known for a wide range of activities, including anticancer and antimicrobial effects, the specific therapeutic potential of this compound and its close analogs is still being explored. nih.govresearchgate.netrsc.org Future research could focus on screening these compounds against a broader range of biological targets to identify new therapeutic applications.

Development of Selective Kinase Inhibitors: The benzimidazole core is a common feature in many kinase inhibitors. mdpi.com By systematically modifying the substitutions on the this compound scaffold, it may be possible to develop highly potent and selective inhibitors for specific kinases implicated in diseases such as cancer and inflammation.

Advanced Pharmacokinetic Profiling: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this scaffold is crucial for its development into a successful drug. Future studies should focus on detailed pharmacokinetic profiling of lead compounds and the use of this data to guide further optimization.

Combination Therapies: Investigating the synergistic effects of this compound analogs with existing drugs could open up new therapeutic strategies, particularly in complex diseases like cancer.

Q & A

Q. What strategies improve yield in Mannich base derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.